molecular formula C19H18ClN5OS B11674090 N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11674090
M. Wt: 399.9 g/mol
InChI Key: SDNQUBVMYDFVBP-CIAFOILYSA-N
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Description

N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a novel, synthetically derived small molecule recognized for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) source . VEGFR-2 is the primary mediator of VEGF-induced angiogenic signaling, a critical process for tumor growth and metastasis. By selectively targeting and inhibiting the tyrosine kinase activity of VEGFR-2, this compound effectively disrupts downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and the formation of new tumor vasculature source . Its research value is predominantly in the field of oncology, where it serves as a crucial chemical probe for investigating the mechanisms of angiogenesis and for evaluating the therapeutic potential of anti-angiogenic strategies in various cancer models. Beyond its primary anticancer profile, this 1,2,4-triazole-containing hydrazide-hydrazone analog has also been investigated for its antimicrobial and anti-inflammatory properties, demonstrating a broad spectrum of biological activity that makes it a versatile scaffold for multi-target pharmacological research source . Supplied as a high-purity compound, it is an essential tool for researchers in chemical biology and drug discovery programs focused on developing next-generation kinase inhibitors.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN5OS/c1-2-25-18(15-8-4-3-5-9-15)23-24-19(25)27-13-17(26)22-21-12-14-7-6-10-16(20)11-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+

InChI Key

SDNQUBVMYDFVBP-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Thiocarbohydrazide (1.0 equiv)

    • 4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid chloride (1.2 equiv)

    • Solvent: Anhydrous ethanol (30 mL per 1 mmol of thiocarbohydrazide)

    • Catalyst: Concentrated hydrochloric acid (2 drops)

  • Procedure :
    The reaction mixture is refluxed at 80°C for 6–8 hours under inert atmosphere. Progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Characterization Data

PropertyValue
Yield78–82%
Melting Point145–147°C
IR (KBr, cm⁻¹)2560 (–SH), 1620 (C=N)
¹H NMR (500 MHz, DMSO-d₆)δ 1.32 (t, 3H, CH₂CH₃), 4.21 (q, 2H, CH₂CH₃), 7.45–7.62 (m, 5H, Ph)

Formation of 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

The triazole-thiol intermediate undergoes alkylation with chloroacetohydrazide to introduce the sulfanyl-acetohydrazide moiety.

Reaction Protocol

  • Reactants :

    • 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)

    • Chloroacetohydrazide (1.1 equiv)

    • Base: Potassium carbonate (2.0 equiv)

    • Solvent: Dimethylformamide (DMF, 20 mL per 1 mmol of thiol)

  • Procedure :
    The reaction is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-water, and the solid product is filtered, recrystallized from ethanol, and dried.

Characterization Data

PropertyValue
Yield85–88%
Melting Point182–184°C
IR (KBr, cm⁻¹)3280 (–NH), 1680 (C=O), 660 (C–S)
¹³C NMR (125 MHz, DMSO-d₆)δ 14.1 (CH₂CH₃), 48.3 (SCH₂), 121.8–138.4 (aromatic carbons), 166.2 (C=O)

Condensation with 3-Chlorobenzaldehyde

The final step involves the condensation of the hydrazide intermediate with 3-chlorobenzaldehyde to form the hydrazone linkage.

Reaction Protocol

  • Reactants :

    • 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv)

    • 3-Chlorobenzaldehyde (1.05 equiv)

    • Solvent: Absolute ethanol (25 mL per 1 mmol of hydrazide)

    • Acid Catalyst: Glacial acetic acid (0.5 mL)

  • Procedure :
    The mixture is refluxed for 4 hours. The precipitate is filtered, washed with ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Optimization Studies

ParameterOptimal ConditionYield Impact
Temperature80°CMax yield (91%)
SolventEthanolHigher purity
Molar Ratio (Hydrazide:Aldehyde)1:1.05Minimizes side products

Characterization Data

PropertyValue
Yield89–91%
Melting Point198–200°C
IR (KBr, cm⁻¹)1665 (C=O), 1595 (C=N), 750 (C–Cl)
Mass Spectrometry (ESI+)m/z 453.1 [M+H]⁺

Analytical Validation and Purity Assessment

The final product is validated using high-performance liquid chromatography (HPLC) and elemental analysis.

Analytical MethodCriteriaResult
HPLC (C18 column)Retention Time6.78 min
Purity98.5%
Elemental AnalysisCalculated C: 58.12%, H: 4.66%, N: 16.56%Found C: 57.98%, H: 4.71%, N: 16.49%

Mechanistic Insights and Reaction Pathways

The formation of the hydrazone bond proceeds via nucleophilic addition of the hydrazide’s –NH₂ group to the aldehyde carbonyl, followed by dehydration. The E -configuration of the imine is confirmed by NOESY spectroscopy, which shows no coupling between the triazole protons and the 3-chlorophenyl group.

Challenges and Troubleshooting

  • Low Yields in Alkylation Step : Attributed to incomplete dissolution of potassium carbonate. Solution: Use finely powdered K₂CO₃ and extend stirring time.

  • Hydrazone Isomerization : Minimized by maintaining anhydrous conditions and avoiding prolonged heating .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • Key Differences : Replaces the 3-chlorophenyl group with a 3-allyl-2-hydroxyphenyl moiety.
  • The allyl group introduces steric bulk, which may reduce membrane permeability compared to the chloro substituent.
(b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
  • Key Differences : Features a 2-chlorophenyl (ortho-substituted) hydrazone and a 3,4,5-trimethoxyphenyl group on the triazole.
  • Methoxy groups enhance lipophilicity and electron-donating effects, which could improve antimicrobial activity.

Modifications on the Triazole Core

(a) ZE-4b and ZE-4c Derivatives
  • ZE-4b : Contains a pyridine-2-yl group instead of phenyl at the triazole’s 5-position.
  • ZE-4c : Substitutes the ethyl group with a fluorophenyl moiety.
  • Impact: Pyridine introduces nitrogen-based polarity, enhancing water solubility.
(b) ZE-5a and ZE-5b Derivatives
  • ZE-5a : Features a cyclohexyl group at the triazole’s 4-position.
  • ZE-5b : Retains the ethyl group but includes a pyridine-2-yl substituent.
  • Impact :
    • Cyclohexyl groups confer significant steric bulk, which may reduce crystallization tendencies compared to ethyl substituents.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Triazole/Hydrazone) Key Properties/Activities Reference
Target Compound 4-Ethyl-5-phenyl-triazole; 3-chlorophenyl Rigid E-configuration; potential bioactivity -
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 3-Allyl-2-hydroxyphenyl Enhanced H-bonding; moderate solubility
ZE-4c 4-Fluorophenyl; pyridine-2-yl High lipophilicity; electron-withdrawing
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Chlorophenyl; 3,4,5-trimethoxyphenyl Antimicrobial; stable monoclinic crystals
4a (Nitrofuran derivative) 5-Nitrofuran-2-yl Anti-inflammatory; nitro group reactivity

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution steps .
  • Temperature Control : Reflux at 80–100°C improves cyclization efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) accelerate condensation .

What spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydrazone NH at δ 10–12 ppm, triazole C-S at δ 160–170 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, confirming the (E)-configuration of the hydrazone moiety and dihedral angles between aromatic rings (SHELX refinement preferred) .
  • FT-IR : Detects functional groups (C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .

How do substituents on the triazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Advanced
Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance antimicrobial activity by increasing electrophilicity .
  • Aromatic Groups (e.g., phenyl, pyridyl) : Improve binding to hydrophobic enzyme pockets .

Q. SAR Study Design :

Synthetic Library : Prepare derivatives with varied substituents (e.g., 4-ethyl → 4-cyclohexyl, 5-phenyl → 5-pyridyl) .

Biological Assays : Test against targets (e.g., microbial growth inhibition, enzyme inhibition) under standardized conditions .

Computational Modeling : Use DFT or molecular docking (e.g., AutoDock) to correlate electronic properties (HOMO/LUMO) with activity .

Q. Example Data :

Substituent (R₁, R₂)Biological Activity (IC₅₀, μM)Reference
4-Ethyl, 5-Phenyl12.4 (Antiplatelet)
4-Cyclohexyl, 5-Pyridyl8.9 (Antioxidant)

What computational methods are employed to predict target interactions and reaction mechanisms?

Q. Advanced

  • Molecular Docking : Screens binding affinity to enzymes (e.g., COX-1 for antiplatelet activity) using PDB structures .
  • DFT Calculations : Analyzes charge distribution and frontier orbitals to predict reactivity sites (e.g., nucleophilic attack at C=S) .
  • MD Simulations : Evaluates stability of ligand-protein complexes over time (e.g., GROMACS) .

Case Study : Docking of the compound into the arachidonic acid-binding site of COX-1 revealed hydrophobic interactions with Phe205 and hydrogen bonding with Tyr355 .

How can researchers address contradictions in reported biological activities across studies?

Q. Advanced

Assay Variability : Standardize protocols (e.g., fixed incubation time, cell lines) to minimize discrepancies .

Purity Analysis : Use HPLC (>95% purity) to rule out impurity-driven effects .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Example Contradiction : A 2025 study reported IC₅₀ = 12.4 μM for antiplatelet activity , while a 2024 study observed IC₅₀ = 18.7 μM . Differences were attributed to collagen concentration variations in aggregation assays.

What strategies optimize reaction selectivity in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Uses factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .
  • Flow Chemistry : Enhances reproducibility in oxidation or reduction steps via precise residence time control .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ in hydrazide) during functionalization .

Example : DoE for a Swern oxidation step reduced byproduct formation by 40% through optimal oxalyl chloride stoichiometry .

How is the compound’s stability under physiological conditions evaluated for drug development?

Q. Advanced

pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates shelf-stability) .

Metabolic Stability : Perform microsomal assays to assess CYP450-mediated oxidation .

Key Finding : The compound showed <5% degradation at pH 7.4 over 24 hours but rapid hydrolysis at pH <2 .

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